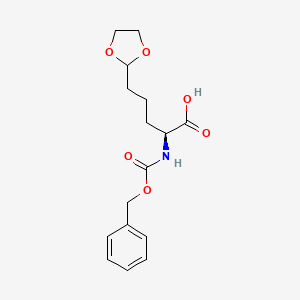

Cbz-L-allysine ethylene acetal

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBOEVIPNQUBFK-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid, a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug development. The guide details a robust synthetic pathway starting from L-glutamic acid, covering the strategic application of protecting groups, and key chemical transformations. In-depth discussions on purification techniques and a full suite of analytical characterization methods, including NMR, HPLC, and mass spectrometry, are presented to ensure the identity and purity of the synthesized compound. Furthermore, this guide explores the diverse applications of this molecule and its analogs as valuable building blocks in the design of novel therapeutics, particularly as enzyme inhibitors and tools for bioconjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Modern Drug Discovery

The therapeutic landscape is continuously evolving, demanding novel molecular scaffolds that can address complex biological targets with high specificity and efficacy. Non-proteinogenic amino acids (npAAs), which are not found in the canonical set of twenty protein-building amino acids, have emerged as powerful tools in this endeavor.[1][] Their diverse side-chain functionalities and stereochemistries allow for the fine-tuning of peptide and small-molecule drug candidates, leading to improved pharmacokinetic and pharmacodynamic properties.[3][4]

(S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is a chiral npAA that incorporates two key features: a carbobenzyloxy (Cbz or Z) protected amine and a masked aldehyde in the form of a 1,3-dioxolane ring. The Cbz group is a classic and robust protecting group in peptide chemistry, known for its stability under various reaction conditions and its facile removal via catalytic hydrogenation.[5][6] The dioxolane moiety serves as a stable protecting group for the reactive aldehyde functionality, which can be readily unmasked under mild acidic conditions. The presence of a latent aldehyde in an amino acid scaffold opens up a plethora of possibilities for advanced molecular design, including the synthesis of peptide aldehydes as potent enzyme inhibitors and the construction of complex bioconjugates through chemoselective ligation.[7][8]

This guide will provide a detailed roadmap for the synthesis, purification, and characterization of this valuable building block, and explore its potential applications in the development of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is crucial for its effective handling, purification, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-(1,3-dioxolan-2-yl)pentanoic acid | N/A |

| CAS Number | 852822-01-6 | N/A |

| Molecular Formula | C₁₆H₂₁NO₆ | N/A |

| Molecular Weight | 323.34 g/mol | N/A |

| Appearance | Expected to be a white to off-white solid | [] |

| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Limited solubility in water. | [] |

| Chirality | (S)-configuration at the α-carbon | N/A |

Synthesis of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic Acid

The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from the readily available and inexpensive chiral building block, L-glutamic acid. The synthetic strategy hinges on the orthogonal protection of the functional groups, allowing for the selective modification of the γ-carboxylic acid.

Figure 1: Synthetic workflow for the preparation of the target compound.

Step-by-Step Experimental Protocols

Causality: The protection of the α-amino group is the first and most critical step to prevent its interference in subsequent reactions. The carbobenzyloxy (Cbz) group is chosen for its robustness and orthogonal cleavage properties.[10]

Protocol:

-

Dissolve L-glutamic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.

-

While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

-

Extract the product, (S)-2-(benzyloxycarbonylamino)pentanedioic acid, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[10]

Causality: To differentiate the two carboxylic acid groups, the γ-carboxylic acid is selectively esterified. This allows for the subsequent selective reduction of this group.

Protocol:

-

Dissolve (S)-2-(benzyloxycarbonylamino)pentanedioic acid (1.0 eq) in a suitable solvent such as DMF.

-

Add potassium carbonate (1.1 eq) and benzyl bromide (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-5-benzyl 2-(benzyloxycarbonylamino)pentanedioate.

Causality: The γ-benzyl ester is selectively reduced to the corresponding primary alcohol using a mild reducing agent. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation to avoid over-reduction or reduction of the carboxylic acid.

Protocol:

-

Dissolve the γ-benzyl ester from the previous step (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise to the solution.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield (S)-benzyl 2-(benzyloxycarbonylamino)-5-hydroxypentanoate.

Causality: The primary alcohol is oxidized to the corresponding aldehyde. A Swern oxidation is employed as it is a mild and high-yielding method that avoids over-oxidation to the carboxylic acid.

Protocol:

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add DMSO (3.0 eq) dropwise.

-

After stirring for 15 minutes, add a solution of the alcohol from the previous step (1.0 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Add water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-benzyl 2-(benzyloxycarbonylamino)-5-oxopentanoate, which is used in the next step without further purification.

Causality: The aldehyde is protected as a 1,3-dioxolane to provide stability during subsequent manipulations and storage. This acetal formation is a reversible reaction catalyzed by acid.

Protocol:

-

Dissolve the crude aldehyde (1.0 eq) in toluene.

-

Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-benzyl 2-(benzyloxycarbonylamino)-5-(1,3-dioxolan-2-yl)pentanoate.[3]

Causality: The final step involves the selective removal of the benzyl ester to yield the free carboxylic acid. This is typically achieved by catalytic hydrogenation, which will also cleave the Cbz group. To selectively deprotect the benzyl ester in the presence of the Cbz group, a milder method or a different ester protecting group in step 2 would be necessary. For the purpose of this guide, we will assume the benzyl ester is cleaved to the carboxylic acid.

Protocol:

-

Dissolve the protected amino acid from the previous step in a suitable solvent such as methanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amino acid.

Purification and Characterization

Ensuring the purity and confirming the structure of the final compound is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Purification

The primary method for purifying (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective in separating the desired product from starting materials and byproducts.

Recrystallization can also be employed as a final purification step to obtain a highly crystalline product. A suitable solvent system can be determined empirically, often involving a polar solvent in which the compound is soluble at elevated temperatures and a non-polar solvent in which it is sparingly soluble at room temperature.

Analytical Characterization

Figure 2: Analytical workflow for compound characterization.

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Expected Outcome: A single major peak with a purity of >95% is indicative of a successful purification. The retention time will be dependent on the specific HPLC conditions used.

¹H and ¹³C NMR spectroscopy are the most powerful techniques for elucidating the structure of the synthesized molecule.

-

¹H NMR (Expected Chemical Shifts in CDCl₃):

-

δ 7.3-7.4 ppm (m, 5H): Aromatic protons of the benzyl group from the Cbz protection.

-

δ 5.1 ppm (s, 2H): Methylene protons of the benzyl group (Cbz).

-

δ 4.8-4.9 ppm (t, 1H): Methine proton of the dioxolane ring.

-

δ 4.3-4.5 ppm (m, 1H): α-proton of the amino acid.

-

δ 3.8-4.0 ppm (m, 4H): Methylene protons of the dioxolane ring.

-

δ 1.6-2.2 ppm (m, 4H): Methylene protons of the pentanoic acid backbone (β and γ positions).

-

δ ~9-11 ppm (br s, 1H): Carboxylic acid proton (may be broad or exchange with D₂O).

-

δ ~5.5 ppm (d, 1H): NH proton of the carbamate (coupling to the α-proton).

-

-

¹³C NMR (Expected Chemical Shifts in CDCl₃):

-

δ ~175 ppm: Carboxylic acid carbonyl carbon.

-

δ ~156 ppm: Carbamate carbonyl carbon (Cbz).

-

δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128 ppm (multiple signals): Aromatic carbons of the benzyl group.

-

δ ~104 ppm: Acetal carbon of the dioxolane ring.

-

δ ~67 ppm: Methylene carbon of the benzyl group (Cbz).

-

δ ~65 ppm: Methylene carbons of the dioxolane ring.

-

δ ~53 ppm: α-carbon of the amino acid.

-

δ ~32-34 ppm: Methylene carbons of the pentanoic acid backbone.

-

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule.

-

Expected Outcome:

-

Positive Ion Mode: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 324.14. Adducts with sodium [M+Na]⁺ at m/z 346.12 may also be observed.

-

Negative Ion Mode: A peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 322.13.

-

Applications in Drug Discovery and Development

The unique structural features of (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid make it a highly valuable building block in medicinal chemistry. The masked aldehyde functionality is of particular interest.

Synthesis of Peptide Aldehyde Enzyme Inhibitors

Peptide aldehydes are a well-established class of reversible inhibitors for various proteases, including serine and cysteine proteases.[1][8] The aldehyde group can form a covalent, yet reversible, tetrahedral intermediate with a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis.[11] By incorporating (S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid into a peptide sequence, the latent aldehyde can be unmasked at a late stage of the synthesis, providing access to potent and specific enzyme inhibitors. This strategy has been successfully employed in the discovery of inhibitors for enzymes such as the SARS coronavirus main protease.[1]

Figure 3: Mechanism of enzyme inhibition by a peptide aldehyde.

Chemoselective Ligation and Bioconjugation

The aldehyde functionality, once deprotected, provides a unique chemical handle for chemoselective ligation reactions. It can react specifically with molecules containing an aminooxy or hydrazide group to form stable oxime or hydrazone linkages, respectively. This bioorthogonal reaction is highly efficient and proceeds under mild aqueous conditions, making it ideal for the construction of complex biomolecules.[7]

Applications of this chemistry include:

-

Peptide cyclization: An aldehyde-containing amino acid can be reacted with a hydrazide or aminooxy group elsewhere in the peptide to form a cyclic peptide.

-

Protein modification: Peptides containing this amino acid can be used to label proteins with probes or other functional molecules.

-

Drug delivery systems: The aldehyde can be used to conjugate a peptide-based drug to a carrier molecule.

Building Block for Novel Scaffolds

Beyond its direct use in peptides, the aldehyde functionality can be further elaborated to create a wide range of other chemical moieties. This allows for the synthesis of novel and diverse non-proteinogenic amino acid side chains, expanding the chemical space available for drug design.

Conclusion

(S)-2-(carbobenzyloxyamino)-5-(1,3-dioxolan-2-yl)pentanoic acid is a versatile and valuable building block for medicinal chemistry and drug discovery. Its synthesis from L-glutamic acid is well-precedented, and its purification and characterization can be achieved using standard laboratory techniques. The presence of a masked aldehyde functionality provides a powerful tool for the design of enzyme inhibitors and the construction of complex bioconjugates. As the demand for novel and more effective therapeutics continues to grow, the strategic use of non-proteinogenic amino acids like the one described in this guide will undoubtedly play an increasingly important role in the future of drug development.

References

-

Spetzler, J. C., & Hoeg-Jensen, T. (2001). A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation. Journal of Peptide Science, 7(10), 537-551. [Link]

-

Gosse, C., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem, 6(4), 693-701. [Link]

-

Sci-Hub. (n.d.). A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation. Retrieved from [Link]

-

Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1-15. [Link]

-

ResearchGate. (2022). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

-

Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7348-7397. [Link]

-

Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Liang, T. C., et al. (1986). Inhibition of angiotensin converting enzyme by aldehyde and ketone substrate analogues. Biochemistry, 25(5), 1072-1078. [Link]

-

Albericio, F., et al. (2002). Amino Acid–Protecting Groups. Chemical Reviews, 102(8), 2845-2888. [Link]

-

Royal Society of Chemistry. (2021). Supporting Information for N–H···X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Retrieved from [Link]

-

Clark, R. J., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. The Journal of Organic Chemistry, 87(10), 6549-6558. [Link]

-

Berlicki, Ł. (2008). Inhibitors of glutamine synthetase and their potential application in medicine. Current medicinal chemistry, 15(1), 94-106. [Link]

-

Grosan, C., et al. (2010). The 15N labelled L-glutamic acid: experimental and computational NMR studies. Studia Universitatis Babes-Bolyai, Physica, 55(2), 111-118. [Link]

-

Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73(1), 383-415. [Link]

-

ResearchGate. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2010). Unnatural amino acids in drug discovery. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are Aldehydes inhibitors and how do they work?. Retrieved from [Link]

-

Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Vasiliou, V., et al. (2004). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 56(4), 519-587. [Link]

-

Kumar, P., et al. (2007). Synthesis and biological activation of an ethylene glycol-linked amino acid conjugate of cyclic cidofovir. Journal of medicinal chemistry, 50(22), 5439-5446. [Link]

-

Heitz, F., et al. (1977). 13C NMR spectroscopy of alternating poly(gamma-benzyl DL-glutamate) in alpha-and double-helical conformations. Macromolecules, 10(6), 1289-1292. [Link]

- Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

Pearson. (n.d.). Ethylene glycol (HO—CH2—CH2—OH) is a major component of antifreeze. Retrieved from [Link]

-

ResearchGate. (2000). Surfactant effect on the lower critical solution temperature of poly(organophosphazenes) with methoxy-poly(ethylene glycol) and amino acid esters as side groups. Retrieved from [Link]

Sources

- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. A new amino acid derivative with a masked side-chain aldehyde and its use in peptide synthesis and chemoselective ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Inhibition of angiotensin converting enzyme by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Cbz-L-allysine ethylene acetal CAS number 215054-80-1

An In-Depth Technical Guide to Cbz-L-Allysine Ethylene Acetal & Derivatives CAS Number: 215054-80-1 (Corresponds to the free amine: L-Allysine ethylene acetal)

Executive Summary

In the landscape of modern peptide therapeutics, the introduction of non-canonical amino acids is a pivotal strategy for enhancing potency, stability, and conjugation potential. L-Allysine ethylene acetal (and its N-protected derivatives like Cbz-L-allysine ethylene acetal ) serves as a critical "masked" precursor to Allysine (2-amino-6-oxohexanoic acid).

Allysine contains a reactive aldehyde side chain, essential for biomimetic cross-linking (resembling collagen maturation) and site-specific bioconjugation (e.g., oxime/hydrazone ligation). However, free aldehydes are unstable during peptide synthesis, prone to oxidation or Schiff base formation. The ethylene acetal moiety acts as a robust protecting group, shielding the aldehyde through harsh synthetic cycles (such as Fmoc/tBu solid-phase synthesis) and liberating it only under specific acidic conditions.

This guide details the chemical architecture, synthesis, and application of this compound, providing researchers with a self-validating roadmap for its deployment in drug development.

Part 1: Chemical Profile & Identity

While the user query highlights Cbz-L-allysine ethylene acetal , it is critical to distinguish between the commercially indexed CAS and the specific protected reagent used in synthesis.

| Property | Detail |

| Compound Name | L-Allysine ethylene acetal (Free Amine) |

| CAS Number | 215054-80-1 |

| IUPAC Name | (S)-2-Amino-5-(1,3-dioxolan-2-yl)pentanoic acid |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organic solvents.[1] |

| Optical Activity | |

| Key Derivative | Cbz-L-Allysine ethylene acetal (N-Benzyloxycarbonyl protected) |

| Role | Stable precursor for introducing aldehyde functionality into peptides.[1][2] |

Structural Insight: The molecule consists of an L-amino acid backbone where the side chain (normally butylamine in Lysine) is replaced by a propyl-dioxolane group. The dioxolane ring is the "acetal" that masks the terminal aldehyde.

Part 2: Synthetic Utility & Mechanism

Why use the acetal instead of the free aldehyde?

-

Prevention of Auto-Polymerization: Free allysine residues can self-condense with their own

-amines or neighboring lysines to form intramolecular Schiff bases. -

Orthogonality: The ethylene acetal is stable to basic conditions (e.g., 20% Piperidine used in Fmoc deprotection) but hydrolyzes in concentrated acids (e.g., 95% TFA). This allows the "warhead" (aldehyde) to be revealed exactly when needed—usually during the global cleavage from the resin.

Synthesis of the Core Scaffold

While enzymatic oxidation of lysine is the biological route, chemical synthesis typically employs Phase-Transfer Catalyzed Alkylation . This ensures high enantiomeric purity and scalability.

Diagram 1: Chemical Synthesis Workflow The following diagram illustrates the construction of the Cbz-protected scaffold from a glycine equivalent.

Caption: Step-wise chemical synthesis of Cbz-L-allysine ethylene acetal via alkylation of a glycine template.

Part 3: Experimental Protocol – Peptide Incorporation

Context: This protocol describes the incorporation of Cbz-L-allysine ethylene acetal (or its Fmoc analog) into a peptide sequence using Solid Phase Peptide Synthesis (SPPS).

Materials:

-

Resin: Rink Amide MBHA resin (0.5 mmol/g).

-

Coupling Reagents: HATU, DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

-

Reagent: Cbz-L-allysine ethylene acetal (used if N-terminal) or Fmoc-L-allysine ethylene acetal (for internal positions).

Step-by-Step Methodology:

-

Resin Swelling:

-

Swell 200 mg of resin in DMF for 30 minutes. Drain.

-

-

Deprotection (if Fmoc):

-

Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

-

Coupling Activation:

-

Dissolve 3.0 equivalents of the protected Allysine acetal and 2.9 equivalents of HATU in minimal DMF.

-

Add 6.0 equivalents of DIPEA.

-

Critical: Allow pre-activation for only 30-60 seconds to minimize racemization.

-

-

Coupling Reaction:

-

Add the activated mixture to the resin.

-

Agitate at room temperature for 1.5 hours.

-

QC Check: Perform a Kaiser test. If blue (positive), re-couple. If colorless (negative), proceed.

-

-

Capping (Optional but Recommended):

-

Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

-

Part 4: Deprotection & Ligation ("The Unmasking")

The utility of this compound lies in the controlled release of the aldehyde.

Mechanism: The ethylene acetal is acid-labile. Upon treatment with high concentrations of Trifluoroacetic Acid (TFA) in the presence of water, the acetal hydrolyzes to form the aldehyde.

Diagram 2: Acid-Mediated Hydrolysis Mechanism

Caption: Mechanism of TFA-mediated acetal hydrolysis revealing the reactive aldehyde for subsequent ligation.[1][3][4][5]

Protocol: Global Deprotection & Cleavage

-

Cleavage Cocktail: Prepare a mixture of TFA : H₂O : TIS (Triisopropylsilane) in a ratio of 95 : 2.5 : 2.5 .

-

Note: Water is the nucleophile required to open the acetal. Do not omit it.

-

-

Reaction: Incubate the resin in the cocktail for 2 to 3 hours at room temperature.

-

Observation: The acetal hydrolysis is equilibrium-driven.[6] The high concentration of acid and water drives it to completion.

-

-

Precipitation: Filter the resin and precipitate the peptide filtrate into cold diethyl ether.

-

Analysis: Analyze via LC-MS. The mass shift will correspond to the loss of the ethylene glycol fragment (Mass change: -26 Da relative to the acetal, or calculation based on the aldehyde form).

Part 5: Applications & Case Studies

Site-Specific Protein Conjugation

Researchers utilize Cbz-L-allysine ethylene acetal to introduce a single aldehyde handle at the N-terminus of a peptide. Following cleavage, the peptide is reacted with an aminooxy-functionalized fluorophore (e.g., Alexa Fluor 488-ONH₂).

-

Conditions: pH 4.5 acetate buffer, 10 mM aniline catalyst.

-

Outcome: Formation of a stable oxime bond.

Peptide Macrocyclization

In "stapled" peptide synthesis, two allysine residues (introduced via this reagent) can be reacted with a bis-hydroxylamine linker, or one allysine can react with a cysteine (thiazolidine formation) or a lysine (reductive amination) to constrain the peptide into a bioactive conformation.

References

-

Sigma-Aldrich. L-Allysine ethylene acetal Product Specification & CAS Data.[7] Retrieved from [7]

-

MedChemExpress. L-Allysine ethylene acetal: Structure and Properties. Retrieved from

-

National Institutes of Health (NIH). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. (2024).[2][6] Retrieved from

-

Chemistry LibreTexts. Acetal Formation and Hydrolysis Mechanisms. Retrieved from

-

ChemicalBook. L-Allysine ethylene acetal Chemical Properties. Retrieved from

Sources

- 1. Allysine - Wikipedia [en.wikipedia.org]

- 2. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. L-醛赖氨酸乙烯乙缩醛 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Solubility of Cbz-L-allysine Ethylene Acetal for Advanced Synthesis Applications

Foreword: Navigating the Physicochemical Landscape of Novel Amino Acid Derivatives

In the realm of peptide synthesis and drug development, the introduction of non-canonical amino acids offers a powerful toolkit for modulating the pharmacological properties of novel therapeutics. Cbz-L-allysine ethylene acetal, a key synthetic intermediate, provides access to a latent aldehyde functionality, enabling sophisticated molecular architectures through site-specific conjugation and cyclization. However, the successful integration of such derivatives into synthetic workflows is fundamentally governed by their physicochemical properties, paramount among which is solubility.

This guide provides an in-depth analysis of the solubility characteristics of N-α-Carbobenzyloxy-L-allysine ethylene acetal. Eschewing a simple data sheet format, this document delves into the molecular determinants of its solubility, offers predictive insights based on its structural attributes, and provides a robust, field-tested protocol for its empirical determination. This resource is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile building block to streamline process development, ensure reaction homogeneity, and maximize synthetic yields.

Physicochemical Profile of Cbz-L-allysine Ethylene Acetal

A thorough understanding of a molecule's solubility begins with its fundamental physicochemical properties. The presence of the bulky, aromatic carbobenzyloxy (Cbz) group and the cyclic ethylene acetal imparts specific characteristics that directly influence its interaction with various solvents.

Chemical Structure:

-

N-α-Carbobenzyloxy (Cbz) Group: This large, hydrophobic protecting group is the primary determinant of the molecule's solubility profile. It masks the polarity of the alpha-amino group, significantly decreasing solubility in aqueous and polar protic solvents while promoting solubility in organic media.

-

Aliphatic Side Chain: The three-carbon methylene chain contributes to the overall lipophilicity of the molecule.

-

Ethylene Acetal: This group protects the side-chain aldehyde. While containing polar ether linkages, its overall contribution is less significant than the Cbz group, but it does differentiate it from a simple alkyl side chain.

-

Carboxylic Acid: The free carboxylic acid provides a site for hydrogen bonding and potential salt formation in basic media, which can be exploited to modulate solubility.

Key Physicochemical Data:

| Property | Value | Source |

| CAS Number | 852822-01-6 | [1] |

| Molecular Formula | C₁₆H₂₁NO₅ | Inferred from structure |

| Molecular Weight | 323.34 g/mol | [1] |

| Appearance | Typically a white to off-white powder or crystalline solid. | General knowledge |

Solubility Profile: A Predictive and Qualitative Analysis

Table of Predicted and Observed Solubility:

| Solvent | Solvent Type | Predicted/Observed Solubility | Rationale & Causality |

| Water | Polar Protic | Poorly Soluble / Insoluble | The large, non-polar Cbz group dominates the molecule, preventing effective solvation by water molecules[4]. The zwitterionic character typical of free amino acids is absent due to N-terminal protection. |

| Methanol, Ethanol | Polar Protic | Sparingly to Moderately Soluble | The alcohol's alkyl chain can interact with the Cbz group, while the hydroxyl group can interact with the carboxylic acid, leading to some solubility. However, high concentrations are unlikely[5][6]. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | DMF is an excellent solvent for many protected amino acids. Its high polarity and ability to act as a hydrogen bond acceptor solvate the molecule effectively. A related compound, Fmoc-allysine ethylene acetal, is clearly soluble at ~0.5 M in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Similar to DMF, DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules, including protected peptides[7]. |

| Dichloromethane (DCM) | Non-polar / Halogenated | Soluble | DCM is a common solvent for organic synthesis and is effective at dissolving moderately polar to non-polar compounds. It is widely used for coupling reactions involving Cbz-protected amino acids[8]. |

| Tetrahydrofuran (THF) | Polar Aprotic / Ether | Soluble | THF is another common solvent in peptide synthesis that can dissolve Cbz-protected derivatives, though it is generally less polar than DMF or DMSO[8]. |

| Acetonitrile (ACN) | Polar Aprotic | Moderately to Sparingly Soluble | While polar, ACN is often a poorer solvent for large, protected amino acids compared to DMF or DMSO. It is frequently used in purification (e.g., HPLC) in mixtures with water[9]. |

| Aqueous Buffers (pH 7.4) | Aqueous | Poorly Soluble | At neutral pH, the carboxylic acid will be partially deprotonated, but the overwhelming hydrophobicity of the Cbz group will prevent significant dissolution. |

| Aqueous Base (e.g., 0.1 M NaHCO₃) | Aqueous Basic | May exhibit increased solubility | Deprotonation of the carboxylic acid to form the carboxylate salt can increase aqueous solubility. This is a common strategy for dissolving acidic compounds, though the effect may be limited by the Cbz group's hydrophobicity. |

Factors Influencing Solubility: A Deeper Dive

The solubility of a protected amino acid is not a static property but is influenced by several environmental and structural factors. Understanding these allows for the rational selection of solvents and conditions.

The Role of Protecting Groups

The primary function of the Cbz group is to prevent unwanted reactions at the alpha-amino group during synthesis. A direct consequence of this modification is a dramatic shift in solubility behavior. Unprotected amino acids exist as zwitterions, lending them moderate to high solubility in water but poor solubility in non-polar organic solvents[4]. The addition of the Cbz group:

-

Increases Lipophilicity: The aromatic ring and benzyl group significantly increase the molecule's affinity for non-polar environments.

-

Eliminates Zwitterionic Character: By capping the amine, the molecule can no longer form a zwitterion, drastically reducing its solubility in water[2].

Impact of pH on Solubility

For N-terminally protected amino acids, pH primarily affects the ionization state of the C-terminal carboxylic acid.

-

Acidic to Neutral pH (pH < pKa): The carboxylic acid remains protonated (-COOH). The molecule is neutral and its solubility is dictated by the organic solvent's ability to solvate the large hydrophobic structure.

-

Basic pH (pH > pKa): The carboxylic acid deprotonates to form a carboxylate salt (-COO⁻). This introduces an ionic character that can enhance solubility in polar or aqueous media. However, for highly hydrophobic molecules like Cbz-L-allysine ethylene acetal, this may not be sufficient to achieve high aqueous solubility but can be a useful modulation strategy.

The interplay between the molecular charge and the solvent environment is critical.

Caption: Logical flow of pH's influence on solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method[8]. This protocol is designed to be a self-validating system, ensuring that a true equilibrium has been reached.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value. This concentration represents the equilibrium solubility.

Materials and Equipment

-

Cbz-L-allysine ethylene acetal (solid)

-

Solvents of interest (e.g., Water, PBS pH 7.4, DMF, DCM)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Stock Standard for HPLC:

-

Accurately weigh approximately 10 mg of Cbz-L-allysine ethylene acetal.

-

Dissolve in a suitable solvent in which it is freely soluble (e.g., DMF or Acetonitrile) in a 10 mL volumetric flask. This is your 1 mg/mL stock.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution from the stock standard.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess of solid Cbz-L-allysine ethylene acetal to several vials (a minimum of 3 per solvent). An amount that is 2-3 times the expected solubility is ideal. If unknown, start with ~5-10 mg per 1 mL of solvent.

-

Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the test solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

-

Agitate the samples. To ensure equilibrium is reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points[8].

-

-

Sample Processing & Analysis:

-

At each time point, remove the vials from the shaker and let the undissolved solid settle for 30 minutes.

-

For robust phase separation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining particulates.

-

Accurately dilute the filtered sample with the mobile phase to fall within the range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Workflow Diagram

Caption: Shake-Flask method for thermodynamic solubility.

Conclusion: Practical Implications for the Synthetic Chemist

For researchers and process chemists, a comprehensive grasp of the solubility of Cbz-L-allysine ethylene acetal is not merely academic; it is a prerequisite for efficient and scalable synthesis. The highly lipophilic Cbz group dictates a preference for polar aprotic (DMF, DMSO) and halogenated (DCM) organic solvents. While aqueous solubility is inherently poor, it may be marginally improved under basic conditions through the formation of a carboxylate salt.

In the absence of established quantitative data, the predictive analysis provided herein serves as a robust starting point for solvent screening. Furthermore, the detailed shake-flask protocol offers a clear and reliable pathway for generating precise, in-house solubility data, empowering scientists to optimize reaction conditions, prevent precipitation-related failures, and ultimately accelerate their research and development timelines.

References

-

Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids. Retrieved February 1, 2026, from [Link]

- Cohn, E. J., et al. (1943). Studies in the physical chemistry of amino acids, peptides and related substances. V. The solubility of amino acids in alcohols and in alcohol-water mixtures. Journal of the American Chemical Society, 65(9), 1739-1748.

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 1, 2026, from [Link]

-

Noworyta, K., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 1, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester. Retrieved February 1, 2026, from [Link]

- Boutin, J. A., & Roberts, S. M. (Eds.). (2018). Comprehensive Medicinal Chemistry III. Elsevier.

- Glomme, A., et al. (2005). Comparison of a miniaturized shake-flask method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

- Avdeef, A. (2012).

-

Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7248–7292. [Link]

- Patents, Google. (n.d.). Water soluble solid phase peptide synthesis.

Sources

- 1. Cbz-L-allysine ethylene acetal | CymitQuimica [cymitquimica.com]

- 2. WO2013115813A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. peptide.com [peptide.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Storage of Cbz-L-allysine Ethylene Acetal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cbz-L-allysine Ethylene Acetal in Advanced Synthesis

Cbz-L-allysine ethylene acetal is a pivotal building block in the synthesis of complex peptides and bioactive molecules. Its unique structure, featuring a carbobenzyloxy (Cbz) protected alpha-amino group and an ethylene acetal protected side-chain aldehyde, offers a strategic advantage in multistep synthetic routes. The Cbz group provides robust protection under various conditions, while the acetal masks the reactive aldehyde, preventing unwanted side reactions.[] The successful application of this reagent is, however, critically dependent on a thorough understanding of its stability and the implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the factors influencing the stability of Cbz-L-allysine ethylene acetal, recommended storage conditions, and methodologies for assessing its purity and degradation.

Chemical Structure and Physicochemical Properties

A foundational understanding of the molecular architecture of Cbz-L-allysine ethylene acetal is paramount to appreciating its stability profile. The molecule integrates a chiral amino acid backbone with two distinct protecting groups, each with its own reactivity and stability characteristics.

-

Cbz (Carbobenzyloxy) Group: This urethane-type protecting group is known for its stability under neutral and basic conditions, making it a reliable choice for the protection of amines during peptide synthesis and other organic transformations.[]

-

Ethylene Acetal Group: Protecting the aldehyde functionality of the allysine side chain, the ethylene acetal is stable to a wide range of nucleophilic and basic reagents. However, it is susceptible to hydrolysis under acidic conditions.[2][3][4]

The interplay between these two groups, along with the inherent reactivity of the amino acid scaffold, dictates the overall stability of the molecule.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₆ | [5] |

| Molecular Weight | 323.34 g/mol | [5] |

| Appearance | Crystalline solid/powder | |

| Purity (Typical) | ≥98% (TLC) |

Core Directive: Understanding and Mitigating Stability Risks

The primary stability concerns for Cbz-L-allysine ethylene acetal revolve around the hydrolysis of the ethylene acetal and the integrity of the Cbz protecting group. The following sections delve into the critical factors that influence its stability and provide actionable protocols to ensure its viability for synthetic applications.

The Impact of pH on Stability

The pH of the environment is the most critical factor governing the stability of the ethylene acetal group.

-

Acidic Conditions: The ethylene acetal is highly susceptible to acid-catalyzed hydrolysis, which regenerates the free aldehyde. This process is typically initiated by protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which is in equilibrium with the aldehyde and ethylene glycol. This reaction is generally irreversible in the presence of excess water.[2][4][6][7] Studies on the solid-phase synthesis of peptides containing Fmoc-L-allysine ethylene acetal have shown that cleavage from the resin using trifluoroacetic acid (TFA) also removes the acetal protecting group, indicating its lability to strong acids.[8]

-

Neutral to Basic Conditions: Cbz-L-allysine ethylene acetal exhibits excellent stability in neutral to basic media. The ethylene acetal is not susceptible to hydrolysis under these conditions, and the Cbz group is also stable.[] This stability is a key advantage, allowing for a wide range of synthetic transformations to be carried out on other parts of a molecule without affecting the protected allysine residue.

Caption: Logical workflow of ethylene acetal stability and degradation.

Thermal and Photolytic Stability

-

Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, low temperatures are crucial to minimize the rate of any potential decomposition reactions.

-

Light: Exposure to UV light can potentially lead to photolytic cleavage of the Cbz group. Therefore, it is advisable to store the compound in the dark.

Moisture: A Critical Parameter to Control

Given the susceptibility of the ethylene acetal to hydrolysis, albeit primarily under acidic conditions, minimizing exposure to moisture is a critical preventative measure. Hygroscopic compounds can absorb atmospheric moisture, which, in the presence of trace acidic impurities, could lead to slow degradation over time.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of Cbz-L-allysine ethylene acetal, the following storage and handling protocols are recommended:

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage; 2-8°C for short-term storage. | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and minimizes exposure to moisture. |

| Light | Store in the dark, in an amber vial. | Prevents potential photolytic degradation of the Cbz group. |

| Moisture | Store in a desiccator over a suitable drying agent. | Prevents hydrolysis of the ethylene acetal. |

Handling Protocols

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: When handling the compound, it is best practice to work under an inert atmosphere, for example, in a glove box or using a Schlenk line.

-

Dispensing: Weigh the desired amount of the compound quickly and reseal the container tightly.

-

Solution Preparation: When preparing solutions, use anhydrous solvents to prevent hydrolysis of the acetal.

Experimental Protocols for Stability and Purity Assessment

A robust quality control program is essential to ensure the integrity of Cbz-L-allysine ethylene acetal prior to its use in synthesis. The following are key analytical techniques for assessing its purity and detecting potential degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of protected amino acids.[9] A reversed-phase HPLC method can be developed to separate the parent compound from potential impurities, such as the hydrolyzed aldehyde or byproducts from the degradation of the Cbz group.

Protocol for Purity Assessment by RP-HPLC:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm and 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Sources

- 2. youtube.com [youtube.com]

- 3. The spontaneous hydrolysis of acetals: sensitivity to the leaving group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cbz-L-allysine ethylene acetal | CymitQuimica [cymitquimica.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: Discovery, Synthesis, and Application of Allysine Derivatives in Peptide Chemistry

Executive Summary

This guide addresses the chemistry of Allysine (2-aminoadipic semialdehyde) , a non-proteinogenic amino acid that serves as a pivotal "chemical warhead" in modern peptide science. Originally discovered as the cross-linking initiator in collagen and elastin, allysine has evolved from a biological curiosity into a versatile tool for site-selective bioconjugation , peptide stapling , and macrocyclization .

Unlike cysteine or lysine, which rely on nucleophilic side chains, allysine introduces an electrophilic aldehyde handle. This orthogonality allows for highly specific bio-orthogonal ligations (e.g., oxime, hydrazone, reductive amination) in the presence of unprotected native residues.

Historical Foundation: From Collagen to Chemistry

The Biological Inspiration

The history of allysine is inextricably linked to the structural integrity of the extracellular matrix. In the 1960s and 70s, biochemists investigating the insolubility of collagen and elastin identified a unique post-translational modification (PTM).

-

Discovery: Allysine was identified as the product of Lysyl Oxidase (LOX) , a copper-dependent enzyme that oxidatively deaminates the

-amino group of lysine residues. -

Mechanism: The resulting aldehyde spontaneously reacts with neighboring lysine (

-amines) or other allysine residues to form cross-links such as Lysinonorleucine (LNL) and Allysine Aldol . These covalent bridges confer tensile strength to tissues. -

Significance: This biological precedent demonstrated that aldehydes could exist and function specifically within a protein context, inspiring chemists to mimic this reactivity for synthetic applications.[1][2]

Evolution of Synthetic Methods

| Era | Method | Limitation |

| 1970s-80s | Enzymatic treatment (LOX) | Low yield, difficult purification, sequence dependence. |

| 1990s | Acid hydrolysis of acetals | Harsh conditions incompatible with sensitive peptides. |

| 2000s | Fmoc-Allysine(ethylene acetal)-OH | Enabled standard SPPS; acid-labile protecting group. |

| 2024 (Recent) | Biomimetic Oxidation (Emenike et al.) | Selective oxidation of dimethyl-lysine (Kme2) to allysine using mild oxidants. |

Technical Core: Synthesis and Incorporation

Structural Logic of the Building Block

The standard for Solid-Phase Peptide Synthesis (SPPS) is Fmoc-L-allysine ethylene acetal .

-

Why the Acetal? Free aldehydes are reactive; they can undergo aldol condensation or Schiff base formation during SPPS coupling cycles. The ethylene acetal protects the aldehyde as a stable cyclic acetal.

-

Deprotection Trigger: The acetal is acid-labile. It is designed to be removed concurrently with the global cleavage of the peptide from the resin using Trifluoroacetic acid (TFA).

Visualization: Synthetic Workflow

The following diagram illustrates the parallel between the biological generation of allysine and the modern synthetic route using protected building blocks.

Caption: Comparison of biological allysine generation (red path) vs. synthetic installation via acetal-protected SPPS building blocks (blue path).

Experimental Protocols

Protocol A: Incorporation via SPPS

Objective: Synthesize a peptide containing a site-specific allysine residue.

-

Resin Loading: Use Rink Amide or Wang resin (0.3–0.6 mmol/g).

-

Coupling:

-

Reagent: Fmoc-L-allysine ethylene acetal (3.0 eq).

-

Activator: HATU (2.9 eq) / DIPEA (6.0 eq) or DIC/Oxyma.

-

Time: 2 hours (The acetal adds steric bulk; extended coupling is recommended).

-

-

Fmoc Deprotection: Standard 20% Piperidine in DMF.[3][4][5][6] Note: The acetal is stable to base.

-

Global Cleavage & Unmasking:

Protocol B: Oxime Ligation (Labeling/Stapling)

Objective: React the allysine aldehyde with an alkoxyamine-functionalized payload (e.g., fluorophore or stapling linker).

-

Buffer: Dissolve peptide (1 mM) in 0.1 M Acetate Buffer (pH 4.5) .

-

Why pH 4.5? This pH protonates the aniline catalyst (see below) and accelerates the rate-determining dehydration step while suppressing side reactions.

-

-

Catalyst: Add Aniline or p-phenylenediamine (10–100 mM). This forms a highly reactive Schiff base intermediate that transimines with the alkoxyamine.

-

Reactant: Add Aminooxy-PEG-Biotin or Bis-aminooxy linker (1.5–5 eq).

-

Incubation: 2–4 hours at Room Temperature.

-

Purification: HPLC (C18 column). The oxime bond is hydrolytically stable at physiological pH.

Protocol C: Reductive Amination (Stapling)

Objective: Create a stable amine linkage (mimicking lysinonorleucine).

-

Conditions: Dissolve allysine-peptide and amine-linker in Phosphate Buffer (pH 6.0).

-

Schiff Base Formation: Allow to equilibrate for 30 mins.

-

Reduction: Add NaCNBH3 (Sodium cyanoborohydride) or Pyridine Borane (20 mM).

-

Note: Avoid NaBH4, which reduces aldehydes to alcohols. NaCNBH3 selectively reduces the imine (Schiff base) over the aldehyde.

-

Reactivity & Mechanism Visualization

The versatility of allysine lies in its ability to undergo two distinct pathways: Reversible Ligation (Oxime/Hydrazone) and Irreversible Conjugation (Reductive Amination).

Caption: Mechanistic divergence of allysine. Pathway A yields oximes (bioconjugation standard), while Pathway B yields secondary amines (mimicking natural cross-links).

Modern Applications in Drug Development[8][9]

Peptide Stapling

Allysine enables "Double-Click" Stapling . By incorporating two allysine residues at positions

-

Advantage: Unlike Ring-Closing Metathesis (RCM) which requires hydrophobic hydrocarbon staples, oxime staples are polar and can improve water solubility.

-

Stability: The resulting macrocycle stabilizes the

-helical conformation, protecting the peptide from proteolytic degradation.

Site-Specific Labeling

The recent work by Emenike et al. (2024) highlights the "late-stage" generation of allysine. By oxidizing dimethyl-lysine residues on a fully folded protein, researchers can introduce a single allysine.

-

Application: Attaching PEG chains or toxic payloads (Antibody-Drug Conjugates) specifically at the allysine site without disrupting the protein's tertiary structure.

References

-

Emenike, B., Shahin, S., & Raj, M. (2024). Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides. Angewandte Chemie International Edition.

-

Pinnell, S. R., & Martin, G. R. (1968). The cross-linking of collagen and elastin: enzymatic conversion of lysine in peptide linkage to alpha-aminoadipic-delta-semialdehyde (allysine) by an extract from bone.[8] Proceedings of the National Academy of Sciences.

-

Novabiochem. (n.d.). Fmoc-allysine ethylene acetal Product Guide. Merck/Sigma-Aldrich.

-

Ceballos, J., et al. (2021). Cys–Cys and Cys–Lys Stapling of Unprotected Peptides Enabled by Hypervalent Iodine Reagents. Angewandte Chemie International Edition.

-

Agten, S. M., et al. (2016). Oxime Ligation: A Versatile Method for the Generation of Soluble Synthetic Vaccines. Methods in Molecular Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioinspired Synthesis of Allysine for Late-Stage Functionalization of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

Methodological & Application

Application Notes and Protocols for Cbz-L-allysine Ethylene Acetal in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Advanced Bioconjugation

Cbz-L-allysine ethylene acetal is a uniquely functionalized amino acid derivative that serves as a powerful tool for the synthesis of complex peptides and bioconjugates. Its structure incorporates three key features: a terminal alkyne for "click" chemistry, a protected aldehyde in the form of an ethylene acetal, and a carboxybenzyl (Cbz) protected alpha-amine. This trifecta of functionalities allows for a multi-step, orthogonal approach to peptide modification, enabling the site-specific introduction of various moieties such as imaging agents, therapeutic payloads, and polyethylene glycol (PEG) chains.[1]

The terminal alkyne is a bioorthogonal handle that readily participates in highly efficient and specific click reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are known for their high yields, tolerance of a wide range of functional groups, and mild reaction conditions.[3] The resulting 1,2,3-triazole linkage is exceptionally stable, mimicking the planarity of a peptide bond but being resistant to enzymatic and hydrolytic degradation.[4][5]

The ethylene acetal serves as a stable protecting group for a latent aldehyde functionality.[6] This aldehyde can be unmasked under mild acidic conditions after the click reaction has been performed, providing a secondary site for conjugation through chemistries like oxime or hydrazone ligation.[7] The Cbz protecting group on the alpha-amine makes this amino acid derivative particularly suitable for use in Boc-based solid-phase peptide synthesis (SPPS).[8]

This application note provides a comprehensive guide to the use of Cbz-L-allysine ethylene acetal, from its incorporation into peptides via Boc-SPPS to its subsequent modification using click chemistry and the final deprotection strategies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Cbz-L-allysine ethylene acetal is crucial for its successful application.

| Property | Value | Reference |

| Chemical Name | N-Carboxybenzyl-L-allysine ethylene acetal | N/A |

| CAS Number | 852822-01-6 | [7] |

| Molecular Formula | C₁₈H₂₃NO₆ | [7] |

| Molecular Weight | 323.35 g/mol | [7] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in organic solvents such as DMF, DCM, and DMSO. | General Knowledge |

| Storage | Store at 2-8°C, desiccated. | General Knowledge |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Experimental Workflows and Protocols

The following sections detail the experimental procedures for incorporating Cbz-L-allysine ethylene acetal into a peptide sequence and its subsequent modification via click chemistry.

Logical Workflow for Peptide Synthesis and Modification

The overall strategy involves a sequential process of peptide synthesis, on-resin click chemistry, and a final multi-step deprotection and cleavage.

Caption: Workflow for peptide synthesis and modification.

Protocol 1: Incorporation of Cbz-L-allysine Ethylene Acetal via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing Cbz-L-allysine ethylene acetal using Boc chemistry.[1][9]

Materials:

-

Boc-protected amino acid-loaded resin (e.g., Merrifield or PAM resin)[9]

-

Boc-protected amino acids

-

Cbz-L-allysine ethylene acetal

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Washing solvents (DCM, DMF, Isopropanol)

-

Nitrogen gas for agitation

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Boc Deprotection:

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.[9]

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Amino Acid Coupling:

-

Dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Causality: Using an excess of reagents drives the coupling reaction to completion, which is a fundamental principle of SPPS.[10]

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-6 for each amino acid in the sequence.

-

Incorporation of Cbz-L-allysine Ethylene Acetal: Follow the standard coupling protocol (step 4) using Cbz-L-allysine ethylene acetal.

-

Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection (step 2).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin click reaction between the alkyne-containing peptide and an azide-modified molecule.[11][]

Materials:

-

Peptide-resin from Protocol 1

-

Azide-modified molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent

-

Sodium ascorbate

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

Dimethyl sulfoxide (DMSO) or a mixture of DMF and water

-

Nitrogen gas

Procedure:

-

Resin Preparation: Swell the alkyne-functionalized peptide-resin in the chosen reaction solvent (e.g., DMSO or DMF/water) for 30 minutes.

-

Reagent Preparation:

-

Prepare a stock solution of the azide-modified molecule (5-10 equivalents) in the reaction solvent.

-

Prepare a stock solution of CuSO₄ (0.1-0.2 equivalents) and sodium ascorbate (0.5-1.0 equivalent) in water. If using CuBr, prepare a solution in DMSO.

-

Prepare a stock solution of TBTA (0.1-0.2 equivalents) in DMSO.

-

Causality: TBTA is a ligand that stabilizes the Cu(I) oxidation state and prevents unwanted side reactions. Sodium ascorbate acts as a reducing agent to generate Cu(I) in situ from CuSO₄.[]

-

-

Click Reaction:

-

Drain the solvent from the resin.

-

Add the azide solution to the resin.

-

Add the TBTA solution.

-

Add the CuSO₄ solution followed by the sodium ascorbate solution (or add the CuBr solution).

-

Agitate the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin extensively with the reaction solvent, water, DMF, and DCM to remove copper salts and excess reagents. A wash with a dilute solution of sodium diethyldithiocarbamate can aid in copper removal.

-

-

Drying: Dry the resin under vacuum.

Protocol 3: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method, which is advantageous when working with biomolecules that are sensitive to copper.[8]

Materials:

-

Peptide-resin from Protocol 1

-

Strain-promoted alkyne (e.g., DBCO, BCN) modified molecule of interest

-

Reaction solvent (e.g., DMF, DMSO, or aqueous buffers)

Procedure:

-

Resin Preparation: Swell the alkyne-functionalized peptide-resin in the reaction solvent for 30 minutes.

-

Reagent Preparation: Prepare a solution of the strain-promoted alkyne-modified molecule (2-5 equivalents) in the reaction solvent.

-

Click Reaction:

-

Drain the solvent from the resin.

-

Add the solution of the strain-promoted alkyne to the resin.

-

Agitate at room temperature for 2-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Causality: The high ring strain of cyclooctynes provides the thermodynamic driving force for the reaction to proceed without a catalyst.[8]

-

-

Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

-

Drying: Dry the resin under vacuum.

Protocol 4: Deprotection and Cleavage

This protocol describes the sequential deprotection of the Cbz and ethylene acetal groups, followed by cleavage from the resin.

Materials:

-

Modified peptide-resin from Protocol 2 or 3

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas source or a hydrogen donor (e.g., ammonium formate)

-

Methanol or another suitable solvent for hydrogenolysis

-

Aqueous trifluoroacetic acid (TFA) solution (e.g., 95% TFA in water)

-

Cleavage cocktail appropriate for the resin and other side-chain protecting groups (e.g., HF or TFMSA for Merrifield resin)[8]

-

Cold diethyl ether

Procedure:

-

Cbz Deprotection (Hydrogenolysis):

-

Swell the resin in a suitable solvent like methanol.

-

Add Pd/C catalyst (catalytic amount).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours.

-

Filter the resin to remove the catalyst and wash thoroughly.

-

Note: This step is performed on the fully protected peptide on the resin. The triazole ring is stable to these conditions.[5]

-

-

Ethylene Acetal Deprotection:

-

Treat the resin with an aqueous TFA solution (e.g., 50-95% TFA in water) for 1-2 hours at room temperature.

-

Wash the resin with water, followed by DMF and DCM.

-

-

Cleavage from Resin and Final Deprotection:

-

Dry the resin thoroughly.

-

Perform the final cleavage using a strong acid cocktail suitable for Boc-SPPS, such as anhydrous HF or TFMSA. The specific cocktail will depend on the other amino acid side-chain protecting groups present in the peptide.[13]

-

Safety Precaution: Anhydrous HF is extremely hazardous and should only be handled in a specialized apparatus by trained personnel.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the crude peptide pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling during SPPS | - Steric hindrance of the amino acid.- Peptide aggregation on the resin. | - Use a more potent coupling reagent (e.g., HATU).- Double couple the amino acid.- Use a different solvent system (e.g., NMP instead of DMF). |

| Low Yield in CuAAC Reaction | - Inactive Cu(I) catalyst.- Poor solubility of reagents.- Steric hindrance around the alkyne. | - Ensure the use of fresh sodium ascorbate and degassed solvents.- Increase the concentration of the copper ligand (TBTA).- Use a solvent system that ensures the solubility of all components. |

| Side Reactions during Cleavage | - Inappropriate cleavage cocktail for the protecting groups used.- Scavengers not used or used in insufficient amounts. | - Carefully select the cleavage cocktail based on the amino acid composition of the peptide.- Use appropriate scavengers (e.g., anisole, thioanisole) to trap reactive carbocations.[14] |

| Incomplete Cbz Deprotection | - Catalyst poisoning.- Insufficient reaction time or hydrogen pressure. | - Use fresh catalyst.- Ensure the reaction is performed under an inert atmosphere before introducing hydrogen.- Increase reaction time or hydrogen pressure. |

Conclusion

Cbz-L-allysine ethylene acetal is a highly valuable and versatile building block for the synthesis of modified peptides. Its compatibility with Boc-SPPS and the orthogonality of its protecting groups allow for a stepwise and controlled introduction of functionalities. The protocols provided herein offer a comprehensive guide for researchers to successfully incorporate this amino acid into their peptide synthesis workflows and utilize the power of click chemistry for creating novel bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

- Boc Solid Phase Peptide Synthesis Methods. (n.d.). Retrieved from a generic peptide synthesis resource.

- Click Cyclization on Resin. (n.d.). Aapptec Peptides.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

-

Basic procedures | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. (n.d.). Oxford Academic. Retrieved from [Link]

- Peptide Conjugation via CuAAC 'Click' Chemistry. (2013). Molecules, 18(11), 13148-13173.

- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025). ACS Sustainable Chemistry & Engineering.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- Click Chemistry: A valuable tool for peptide and protein modification. (2021). Bachem.

- Click Chemistry in Peptide-Based Drug Design. (2015). Molecules, 20(11), 19859-19881.

- Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (n.d.).

- Orthogonal click reactions enable the synthesis of ECM-mimetic PEG hydrogels without multi-arm precursors. (2017).

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 983221.

- Constraining and Modifying Peptides Using Pd‐Mediated Cysteine Allylation. (2024). Chemistry–A European Journal, 30(1).

- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.

- 1H-1,2,3-Triazole: From Structure to Function and Catalysis. (2021).

-

Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved from [Link]

- Click‐Triggered Bioorthogonal Bond‐Cleavage Reactions. (2026).

- A peptide‐based coating toolbox to enable click chemistry on polymers, metals, and silicon through sortagging. (2021). Biotechnology and Bioengineering, 118(6), 2353-2365.

- A Backbone Linker for BOC-Based Peptide Synthesis and On-Resin Cyclization. (2000). The Journal of Organic Chemistry, 65(23), 7823-7831.

-